molecular formula C41H66O13 B12101849 Ilexsaponin B1

Ilexsaponin B1

Cat. No.: B12101849
M. Wt: 767.0 g/mol
InChI Key: WBDDWIKJZNNKBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ilexsaponin B1 is a triterpenoid saponin compound derived from the plant Ilex pubescens, commonly known as hairy holly. This compound is known for its complex molecular structure, which includes multiple hydroxyl groups and glycosidic linkages. It has garnered significant interest due to its potential therapeutic properties, particularly in the treatment of cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ilexsaponin B1 involves multiple steps, starting from simpler triterpenoid precursors. The process typically includes glycosylation reactions to attach sugar moieties to the triterpenoid backbone. These reactions often require specific catalysts and controlled conditions to ensure the correct stereochemistry of the product.

Industrial Production Methods: Industrial production of this compound is generally achieved through extraction from Ilex pubescens. The plant material is subjected to solvent extraction, followed by purification steps such as chromatography to isolate the desired saponin. This method is preferred due to the complexity and cost of total chemical synthesis .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

    Substitution: Glycosidic linkages in this compound can be modified through substitution reactions, where one sugar moiety is replaced with another.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Acidic or basic catalysts to facilitate glycosidic bond cleavage and formation.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction will regenerate hydroxyl groups. Substitution reactions can produce a variety of glycosylated derivatives .

Scientific Research Applications

    Chemistry: Used as a model compound to study glycosylation reactions and the behavior of triterpenoid saponins.

    Biology: Investigated for its effects on cellular processes, including anti-inflammatory and antioxidant activities.

    Medicine: Potential therapeutic agent for cardiovascular diseases, due to its ability to modulate blood pressure and improve endothelial function.

    Industry: Utilized in the formulation of natural health products and supplements.

Mechanism of Action

The mechanism by which Ilexsaponin B1 exerts its effects involves multiple molecular targets and pathways:

    Molecular Targets: this compound interacts with various proteins and enzymes, including those involved in inflammation and oxidative stress.

    Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammatory responses.

Comparison with Similar Compounds

Ilexsaponin B1 can be compared with other triterpenoid saponins, such as:

    Ilexgenin A: Another saponin from Ilex pubescens, known for its anti-inflammatory properties.

    Ginsenosides: Saponins from ginseng, which have similar glycosylation patterns but differ in their specific biological activities.

    Astragalosides: Saponins from Astragalus, which are used for their immune-boosting effects.

Uniqueness: this compound is unique due to its specific glycosylation pattern and the presence of multiple hydroxyl groups, which contribute to its distinct biological activities and therapeutic potential .

Properties

IUPAC Name

10-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H66O13/c1-20-10-15-41(35(48)49)17-16-38(5)21(32(41)40(20,7)50)8-9-25-37(4)13-12-26(36(2,3)24(37)11-14-39(25,38)6)53-34-31(27(44)22(43)19-51-34)54-33-30(47)29(46)28(45)23(18-42)52-33/h8,20,22-34,42-47,50H,9-19H2,1-7H3,(H,48,49)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDDWIKJZNNKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1(C)O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H66O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

767.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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